molecular formula C10H12BrNO B6255472 3-bromo-4-(oxan-4-yl)pyridine CAS No. 1563531-02-1

3-bromo-4-(oxan-4-yl)pyridine

Cat. No.: B6255472
CAS No.: 1563531-02-1
M. Wt: 242.1
InChI Key:
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Description

3-bromo-4-(oxan-4-yl)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a derivative of pyridine, substituted with a bromine atom at the third position and an oxan-4-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(oxan-4-yl)pyridine typically involves the bromination of 4-(oxan-4-yl)pyridine. One common method is to react 4-(oxan-4-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-bromo-4-(oxan-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-(tetrahydro-2H-pyran-4-yl)pyridine: A closely related compound with a similar structure but different substituents.

    4-(oxan-4-yl)pyridine: The parent compound without the bromine substitution.

    3-bromo-4-(methoxypyridine): Another derivative with a different substituent at the fourth position.

Uniqueness

3-bromo-4-(oxan-4-yl)pyridine is unique due to the presence of both a bromine atom and an oxan-4-yl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications .

Properties

CAS No.

1563531-02-1

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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